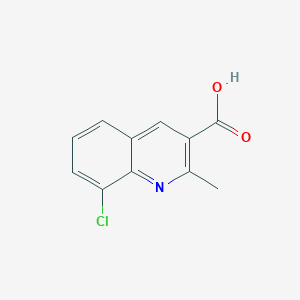

8-Chloro-2-methylquinoline-3-carboxylic acid

Description

8-Chloro-2-methylquinoline-3-carboxylic acid is a quinoline derivative characterized by a chlorine atom at position 8, a methyl group at position 2, and a carboxylic acid moiety at position 3. Quinoline scaffolds are widely studied for their pharmaceutical relevance, particularly in antimicrobial and anticancer applications . The compound’s structure enables diverse interactions, including hydrogen bonding (via the carboxylic acid group) and π-π stacking (via the aromatic rings), which influence its physicochemical properties and biological activity .

Properties

IUPAC Name |

8-chloro-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-8(11(14)15)5-7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJBNECFHMRNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=C(C2=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-methylquinoline-3-carboxylic acid typically involves the following steps:

Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Methylation: The methyl group at the 2nd position is introduced using a methylating agent such as methyl iodide or dimethyl sulfate.

Carboxylation: The carboxylic acid group at the 3rd position is introduced through a carboxylation reaction, often using carbon monoxide and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-methylquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride, while nucleophilic substitution reactions may involve strong nucleophiles like sodium hydroxide.

Major Products Formed:

Oxidation: Quinone derivatives, such as 8-Chloro-2-methylquinoline-3,4-dione.

Reduction: Hydroquinoline derivatives, such as 8-Chloro-2-methylquinoline-3-ol.

Substitution: Substituted quinolines with various functional groups at different positions on the ring.

Scientific Research Applications

8-Chloro-2-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.

Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.

Medicine: It has potential therapeutic applications, including the development of antimalarial, anticancer, and antibacterial agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

8-Chloro-2-methylquinoline-3-carboxylic acid is similar to other quinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde and 7-chloro-3-methylquinoline-8-carboxylic acid. its unique combination of functional groups and positions of substituents sets it apart from these compounds. The presence of the carboxylic acid group at the 3rd position, in particular, contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 8-chloro-2-methylquinoline-3-carboxylic acid with structurally related quinoline and isoquinoline derivatives:

Physicochemical Properties

- Solubility: The carboxylic acid group enhances water solubility, but chloro and methyl substituents increase hydrophobicity. For example, 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is sparingly soluble in methanol and DMSO , whereas 8-hydroxy analogs show improved aqueous solubility due to hydrogen bonding .

- Melting Points: Substituent positioning affects crystallinity. 2-Chloro-8-methylquinoline-3-carboxaldehyde melts at 138–141°C , while carboxylic acid derivatives generally exhibit higher melting points due to hydrogen-bonded networks.

Research Findings and Key Insights

- Synthetic Utility: The methyl group at position 2 in the target compound stabilizes the quinoline ring, facilitating downstream functionalization .

- Activity Modulation: Substituting chlorine from position 8 to 7 (as in 7-chloro-8-methylquinoline-3-carboxylic acid) alters electronic distribution, impacting bioactivity .

- Solubility Challenges: Despite the carboxylic acid group, high halogen content in compounds like 7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid limits aqueous solubility, necessitating formulation optimization .

Biological Activity

8-Chloro-2-methylquinoline-3-carboxylic acid (C10H8ClNO2) is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by:

- Molecular Formula : C10H8ClNO2

- Molecular Weight : 215.63 g/mol

- Structure : The compound features a chloro substituent at the 8-position and a carboxylic acid group at the 3-position of the quinoline ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Enzyme Inhibition : It has been shown to inhibit certain enzyme activities, particularly those involved in cell signaling and metabolic pathways.

- Antimicrobial Activity : The compound demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial effects. For instance:

- Inhibition Zones : In studies against Staphylococcus aureus and Klebsiella pneumoniae, the compound showed inhibition zones comparable to standard antibiotics, indicating strong antibacterial activity .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa cells, without significant toxicity to normal cells . The specific mechanisms include:

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.

Antiviral Activity

Recent research highlights the potential of this compound as an antiviral agent. It has shown effectiveness against certain viral strains, including those responsible for influenza and possibly COVID-19 . Its antiviral mechanism may involve:

- Inhibition of Viral Replication : The compound appears to interfere with viral replication processes, although detailed mechanisms remain under investigation.

Case Studies

- Antibacterial Efficacy : A study conducted on various derivatives of quinoline compounds demonstrated that modifications at specific positions enhanced antibacterial efficacy against resistant strains. The results indicated that derivatives containing the carboxylic acid group exhibited superior activity against Pseudomonas aeruginosa .

- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that while the compound effectively inhibited cancer cell growth, it maintained low toxicity levels in non-cancerous cells. This selectivity is promising for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.